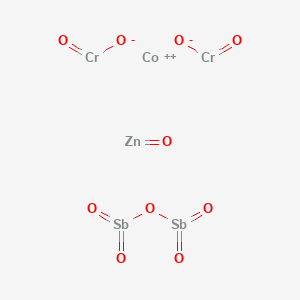

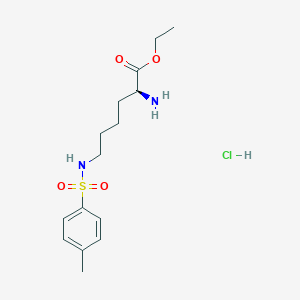

![molecular formula C86H97Cl3N10O26 B13829097 (1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oritavancin is a semisynthetic glycopeptide antibiotic used primarily for the treatment of serious Gram-positive bacterial infections. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. Oritavancin is known for its long half-life, which allows for single-dose administration, making it a convenient option for treating acute bacterial skin and skin structure infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oritavancin is synthesized through a series of complex chemical reactions. The synthesis involves the modification of the natural glycopeptide antibiotic, vancomycin. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired modifications are achieved.

Industrial Production Methods

In industrial settings, oritavancin is produced through a combination of fermentation and chemical synthesis. The initial fermentation process yields the natural glycopeptide, which is then chemically modified to produce oritavancin. This process involves multiple purification steps to ensure the final product meets the required purity and potency standards .

Analyse Des Réactions Chimiques

Types of Reactions

Oritavancin undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include modified glycopeptide structures with enhanced antibacterial properties. These modifications improve the compound’s ability to bind to bacterial cell walls and disrupt their integrity, leading to cell death .

Applications De Recherche Scientifique

Oritavancin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying glycopeptide synthesis and modification.

Biology: Investigated for its interactions with bacterial cell walls and its mechanisms of action.

Medicine: Used in clinical trials and studies to evaluate its efficacy against various bacterial infections, including those caused by multidrug-resistant organisms.

Industry: Employed in the development of new antibiotic formulations and delivery methods

Mécanisme D'action

Oritavancin exerts its effects through multiple mechanisms:

Inhibition of Transglycosylation: Binds to D-alanyl-D-alanine stem termini in Gram-positive bacteria, inhibiting peptidoglycan synthesis.

Inhibition of Transpeptidation: Binds to the pentaglycyl bridging segment in peptidoglycan, preventing cross-linking.

Cell Membrane Disruption: The hydrophobic 4’-chlorobiphenylmethyl group interacts with and disrupts the bacterial cell membrane, leading to depolarization, permeabilization, and rapid cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vancomycin: The first glycopeptide antibiotic, used for treating serious Gram-positive infections.

Telavancin: A second-generation semisynthetic glycopeptide with similar mechanisms of action.

Dalbavancin: Another second-generation glycopeptide with a long half-life and potent antibacterial activity .

Uniqueness of Oritavancin

Oritavancin is unique due to its multiple mechanisms of action, which confer activity against both vancomycin-susceptible and vancomycin-resistant organisms. Its long half-life allows for single-dose administration, making it a convenient option for treating acute bacterial skin and skin structure infections .

Propriétés

Formule moléculaire |

C86H97Cl3N10O26 |

|---|---|

Poids moléculaire |

1793.1 g/mol |

Nom IUPAC |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)76(110)98-66-68(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(72(57)125-84-73(70(107)69(106)59(33-100)122-84)123-61-31-86(6,75(109)37(4)119-61)93-32-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)71(124-83-36(3)74(108)85(5,91)34-118-83)67-81(115)97-65(82(116)117)48-28-46(101)29-54(103)62(48)47-23-41(14-19-53(47)102)63(78(112)99-67)96-79(113)64(44)95-77(111)52(30-60(90)104)94-80(66)114/h8-21,23-29,35-37,51-52,59,61,63-71,73-75,83-84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,63+,64+,65-,66+,67-,68+,69+,70-,71+,73+,74-,75-,83+,84-,85-,86-/m0/s1 |

Clé InChI |

ISHJBDGWJAUAIV-ZOUDXRBESA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@@](CO[C@@H]1O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |

SMILES canonique |

CC1C(C(COC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)

![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)

![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)

![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)

![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)

![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)

![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)